![molecular formula C8H17NO3 B2505171 (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine CAS No. 2580102-11-8](/img/structure/B2505171.png)
(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine, also known as MEM or MEM-DPA, is a chiral amine that has been widely used in scientific research. It is a cyclic tertiary amine that contains a dioxepane ring and a methoxy group. MEM-DPA has been found to have various biological activities, including antiviral, antibacterial, and antifungal properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Synthesis of Pyridinediones and Tetrahydropyridinediones : Research has shown the synthesis of N-substituted pyridine and tetrahydropyridine derivatives from related dioxane dione compounds. These syntheses involve reactions with aliphatic amines, leading to compounds with potential applications in chemical synthesis and possibly medicinal chemistry (Rubinov et al., 2004).
Formation of Cyclopentenyl and Azepine Derivatives : The reaction of dioxane dione derivatives with cyclic secondary amines has been studied, revealing the formation of cyclopentenyl and azepine derivatives under specific conditions. This showcases the compound's utility in synthesizing complex heterocyclic structures, which could be valuable in the development of new materials or bioactive molecules (Šafár̆ et al., 2000).
Potential in Material Science
- Development of Poly(hydroxyl urethane)s : A bifunctional coupler containing both five- and six-membered ring carbonates was synthesized from related dioxane dione derivatives. This compound was used to prepare poly(hydroxyl urethane)s under various conditions, indicating its potential application in material science for creating polymers with specific properties (He et al., 2011).
Applications in Organic Synthesis
- Hybrid Heterocycle Synthesis : Microwave-assisted synthesis techniques have been applied to similar dioxane dione derivatives for preparing hybrid heterocycles, demonstrating the compound's utility in rapid, efficient organic synthesis. These heterocycles have potential applications as anticancer agents, highlighting the compound's role in facilitating the development of new therapeutic agents (Srinivas et al., 2017).
properties
IUPAC Name |
(5R,6S)-6-methoxy-2,2-dimethyl-1,3-dioxepan-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYNWIPOAIKTG-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](CO1)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.